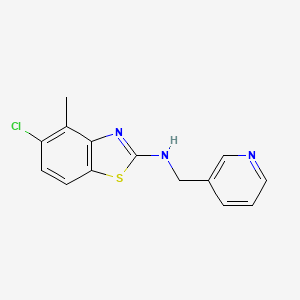

5-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

CAS No.: 941867-44-3

Cat. No.: VC2650427

Molecular Formula: C14H12ClN3S

Molecular Weight: 289.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941867-44-3 |

|---|---|

| Molecular Formula | C14H12ClN3S |

| Molecular Weight | 289.8 g/mol |

| IUPAC Name | 5-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine |

| Standard InChI | InChI=1S/C14H12ClN3S/c1-9-11(15)4-5-12-13(9)18-14(19-12)17-8-10-3-2-6-16-7-10/h2-7H,8H2,1H3,(H,17,18) |

| Standard InChI Key | KAOLODXYFKLPCU-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC2=C1N=C(S2)NCC3=CN=CC=C3)Cl |

| Canonical SMILES | CC1=C(C=CC2=C1N=C(S2)NCC3=CN=CC=C3)Cl |

Introduction

Chemical Identity and Structural Characteristics

5-Chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a heterocyclic compound characterized by a benzothiazole scaffold with multiple functional groups. The structural identification parameters are summarized in Table 1.

Table 1. Chemical Identity Parameters of 5-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

| Parameter | Value |

|---|---|

| CAS Number | 1105191-46-5 |

| Molecular Formula | C₁₄H₁₂ClN₃S |

| Molecular Weight | 289.8 g/mol |

| IUPAC Name | 5-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine |

| InChI | InChI=1S/C14H12ClN3S/c1-9-11(15)5-6-12-13(9)18-14(19-12)17-8-10-4-2-3-7-16-10/h2-7H,8H2,1H3,(H,17,18) |

| InChIKey | NJRUTVRYDVNZQS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC2=C1N=C(S2)NCC3=CC=CC=N3)Cl |

The compound features a benzothiazole core with a chlorine atom at the 5-position, a methyl group at the 4-position, and a pyridin-3-ylmethyl amino group at the 2-position . The structural arrangement creates a molecule with multiple potential hydrogen bond donors and acceptors, as well as aromatic regions that can participate in π-π interactions.

Physical and Chemical Properties

The physical and chemical properties of 5-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine influence its behavior in biological systems and its utility in various applications. While comprehensive experimental data specifically for this compound is limited in the literature, key properties can be extrapolated from similar benzothiazole derivatives.

Physical Properties

The compound typically exists as a solid at room temperature, consistent with other benzothiazole derivatives of similar molecular weight . Its solubility profile suggests moderate solubility in common organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and methanol, with limited water solubility due to its aromatic and heterocyclic structure.

Chemical Reactivity

The reactivity of 5-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is primarily dictated by its functional groups:

-

The secondary amine (-NH-) at the 2-position can participate in both nucleophilic reactions and hydrogen bonding.

-

The chlorine substituent at the 5-position can undergo nucleophilic aromatic substitution reactions under appropriate conditions.

-

The pyridine nitrogen provides a site for protonation or metal coordination.

-

The thiazole ring nitrogen and sulfur atoms can participate in coordination chemistry.

These reactive sites make the compound versatile for further chemical modifications and for potential interactions with biological targets .

Synthesis Methods

Several synthetic routes can be employed to prepare 5-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, drawing from established protocols for related benzothiazole derivatives.

Reductive Amination Approach

The most commonly reported method for synthesizing N-substituted benzothiazol-2-amines involves a two-step process of Schiff base formation followed by reduction:

Step 1: Schiff Base Formation

The reaction between 5-chloro-4-methyl-1,3-benzothiazol-2-amine and pyridine-3-carbaldehyde in dry toluene with catalytic p-toluenesulfonic acid yields the corresponding Schiff base intermediate.

Step 2: Reduction

The subsequent reduction of the Schiff base with sodium borohydride (NaBH₄) in methanol or ethanol produces the target compound .

The synthetic procedure can be summarized as follows:

-

A mixture of 5-chloro-4-methyl-1,3-benzothiazol-2-amine (1 equivalent) and pyridine-3-carbaldehyde (1 equivalent) in dry toluene with catalytic p-toluenesulfonic acid (0.1 equivalent) is refluxed using a Dean-Stark apparatus to remove water.

-

After completion of the reaction (typically 16 hours), the solvent is evaporated.

-

The residue is dissolved in absolute ethanol, and NaBH₄ (1.5 equivalents) is added at 0°C.

-

The mixture is stirred at room temperature for 2 hours.

-

After workup and purification, the final product is obtained .

The typical yield for this synthetic approach ranges from 70-75% based on reports for analogous compounds .

Direct Alkylation Method

An alternative approach involves direct alkylation of 5-chloro-4-methyl-1,3-benzothiazol-2-amine with an appropriate pyridine derivative:

-

5-Chloro-4-methyl-1,3-benzothiazol-2-amine is treated with 3-(chloromethyl)pyridine in the presence of a base such as potassium carbonate.

-

The reaction is typically conducted in a polar aprotic solvent like DMF or acetonitrile.

-

The mixture is heated at 60-80°C for several hours to facilitate the substitution reaction.

This approach may offer a more direct route but typically results in lower yields compared to the reductive amination method.

| Biological Activity | Potential Target/Mechanism | Structural Features Contributing to Activity |

|---|---|---|

| Antimicrobial | Cell membrane disruption, Enzyme inhibition | Chloro substituent, Benzothiazole core |

| Antitubercular | DprE1 enzyme inhibition | Benzothiazole-amine linkage, Pyridine moiety |

| Anticancer | Topoisomerase inhibition, Kinase inhibition | Aromatic rings, Hydrogen bond donors/acceptors |

| Anti-inflammatory | COX inhibition, NF-κB pathway modulation | Heterocyclic structure, Secondary amine |

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 5-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine can provide insights into its biological potential and guide future modifications for enhanced activity.

Comparison with Similar Compounds

Table 3. Comparative Analysis of 5-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine with Related Compounds

| Compound | Structural Differences | Potential Effect on Activity |

|---|---|---|

| 5-Chloro-4-methyl-1,3-benzothiazol-2-amine | Lacks pyridin-3-ylmethyl group | Reduced lipophilicity and target binding |

| 5-Chloro-N-methyl-1,3-benzothiazol-2-amine | Methyl instead of pyridin-3-ylmethyl | Decreased hydrogen bonding capacity |

| 4-Methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | No chlorine at 5-position | Altered electronic distribution and binding affinity |

| 6-Chloro-4-methyl-N-(pyridin-2-ylmethyl)-2-benzothiazolamine | Chlorine at 6-position, pyridin-2-ylmethyl group | Different spatial arrangement of binding sites |

Key Structural Features for Activity

-

Benzothiazole Core: Provides a rigid scaffold that positions substituents in optimal orientations for target binding.

-

Chlorine Substituent: Enhances lipophilicity and can form halogen bonds with target proteins.

-

Methyl Group: Contributes to hydrophobic interactions and influences the electron density of the aromatic system.

-

Pyridine Ring: Offers additional hydrogen bond acceptor sites and can participate in π-stacking interactions.

-

Secondary Amine Linkage: Functions as both hydrogen bond donor and acceptor.

These structural elements collectively determine the compound's physicochemical properties and its interactions with biological targets .

Analytical Methods and Characterization

Proper characterization of 5-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is essential for confirming its identity, purity, and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy would typically reveal:

-

A singlet for the methyl group at approximately δ 2.4-2.5 ppm

-

Complex patterns for the aromatic protons of both the benzothiazole and pyridine rings between δ 7.0-8.5 ppm

-

A characteristic signal for the -NH- proton at around δ 5.0-6.0 ppm

-

CH₂ protons of the pyridin-3-ylmethyl group as a doublet at approximately δ 4.5-4.7 ppm

¹³C NMR would show characteristic peaks for:

-

The methyl carbon at approximately δ 20-22 ppm

-

The methylene carbon at approximately δ 45-48 ppm

-

Aromatic carbons between δ 110-160 ppm

-

The thiazole C=N carbon at approximately δ 165-170 ppm

Infrared (IR) Spectroscopy

Key IR absorption bands would include:

-

N-H stretching at approximately 3300-3400 cm⁻¹

-

C-H stretching (aromatic and aliphatic) at 2900-3100 cm⁻¹

-

C=N stretching at 1600-1650 cm⁻¹

-

C-S stretching at 600-700 cm⁻¹

Mass Spectrometry

Mass spectrometry would show a molecular ion peak at m/z 289.8, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include the loss of the pyridin-3-ylmethyl group and subsequent fragmentation of the benzothiazole core.

Chromatographic Methods

High-performance liquid chromatography (HPLC) with appropriate stationary phases (typically C18 columns) can be used for purity assessment and quantification. Thin-layer chromatography (TLC) systems using silica gel plates with appropriate solvent mixtures (e.g., ethyl acetate/hexane or dichloromethane/methanol) can be employed for reaction monitoring and preliminary purity checks.

Research Applications and Future Directions

The unique structural features of 5-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine make it a promising candidate for various research applications.

Drug Discovery Applications

The compound presents potential utility in several therapeutic areas:

-

Infectious Disease Research: Its structural similarities to known antimicrobial and antitubercular agents suggest applications in developing new treatments for bacterial infections, particularly against resistant strains.

-

Cancer Research: The compound could serve as a lead structure for developing anticancer agents targeting specific enzymes or signaling pathways involved in tumor cell proliferation .

-

Neurological Disorders: Benzothiazole derivatives have shown activity in central nervous system models, suggesting potential applications in neurological disorders research.

Chemical Biology Tools

Beyond direct therapeutic applications, the compound could be utilized as a chemical probe for studying biological systems:

-

Target Identification: Modified versions with reporting groups could help identify protein targets.

-

Mechanistic Studies: Structure-activity relationship studies could illuminate binding modes and mechanisms of action.

Future Research Directions

Several promising avenues for future research on 5-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine include:

-

Comprehensive Biological Screening: Systematic evaluation across multiple biological assays to identify the most promising activities.

-

Structural Modifications: Synthesis of derivatives with variations in:

-

Position of the chlorine substituent

-

Alternative heterocyclic rings in place of pyridine

-

Modifications to the linking groups

-

-

Formulation Studies: Development of suitable formulations to overcome potential solubility challenges for biological testing.

-

Computational Studies: Molecular modeling to predict interactions with biological targets and guide rational design of improved derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume